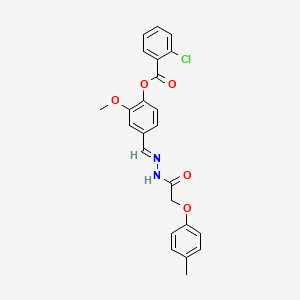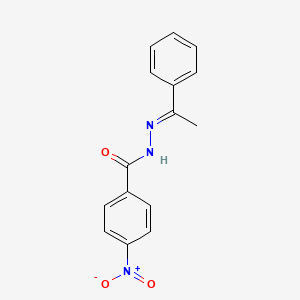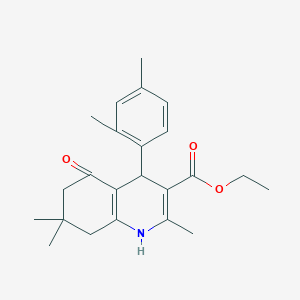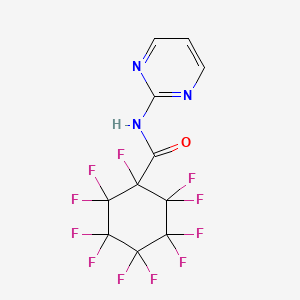![molecular formula C24H26N4O2 B11557855 N'~1~,N'~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide](/img/structure/B11557855.png)
N'~1~,N'~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexanedihydrazide backbone with two phenylprop-2-en-1-ylidene groups attached, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and cinnamaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the double bonds or other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N’~1~,N’~6~-bis[(1E)-(2-nitrophenyl)methylene]hexanedihydrazide: Similar structure but with nitrophenyl groups instead of phenylprop-2-en-1-ylidene groups.
N’~1~,N’~6~-bis[(1E)-2-ethylbutylidene]hexanedihydrazide: Features ethylbutylidene groups instead of phenylprop-2-en-1-ylidene groups.
N’~1~,N’~6~-bis[(1E)-1-(3-nitrophenyl)propylidene]hexanedihydrazide: Contains nitrophenylpropylidene groups.
Uniqueness
N’~1~,N’~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H26N4O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-[(E)-3-phenylprop-2-enylidene]amino]hexanediamide |
InChI |
InChI=1S/C24H26N4O2/c29-23(27-25-19-9-15-21-11-3-1-4-12-21)17-7-8-18-24(30)28-26-20-10-16-22-13-5-2-6-14-22/h1-6,9-16,19-20H,7-8,17-18H2,(H,27,29)(H,28,30)/b15-9+,16-10+,25-19+,26-20+ |
InChI Key |
SNVVVSPSWNSZAL-RFGNFQCKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCCCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CCCCC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-iodophenoxy)-N'-[(E)-{5-methoxy-2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11557772.png)
![4-bromo-N'-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B11557784.png)

![N'-[(E)-(3-Nitrophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11557791.png)

![N-[(1Z)-3-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11557794.png)

![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11557810.png)

![7-amino-5-(3,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11557826.png)
![N,N'-bis[4-(propan-2-yl)benzyl]benzene-1,3-dicarboxamide](/img/structure/B11557830.png)
![6,7-dinitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11557831.png)
![3,4-dibromo-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11557843.png)
![2-(5-bromo-2-pyridyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11557849.png)
